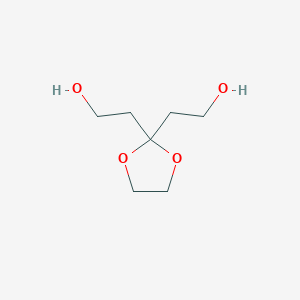

1,3-Dioxolane-2,2-diethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-hydroxyethyl)-1,3-dioxolan-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c8-3-1-7(2-4-9)10-5-6-11-7/h8-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQISMXPUYQRVLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341826 | |

| Record name | 1,3-Dioxolane-2,2-diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5694-95-1 | |

| Record name | 1,3-Dioxolane-2,2-diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(2-hydroxyethyl)-1,3-dioxolan-2-yl]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dioxolane-2,2-diethanol (CAS 5694-95-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioxolane-2,2-diethanol, with the CAS number 5694-95-1, is a unique bifunctional molecule gaining interest in various scientific and industrial sectors. Structurally, it is characterized by a stable 1,3-dioxolane ring substituted with two ethanol groups at the C2 position. This arrangement provides a balance of hydrophilicity, from the two hydroxyl groups, and the chemical stability inherent to the cyclic acetal structure.

This technical guide provides a comprehensive overview of the available technical data for this compound, including its chemical and physical properties, a plausible synthetic route, safety and handling information, and its current and potential applications in research and development. The information presented is intended to support researchers and professionals in the fields of drug development, polymer chemistry, and materials science.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties are well-documented, specific quantitative data for parameters such as boiling and melting points are not consistently available in the public domain. The physical state has been described as both a colorless to light yellow liquid and a solid, suggesting that its melting point may be near ambient temperature.

| Property | Value | Source(s) |

| CAS Number | 5694-95-1 | N/A |

| IUPAC Name | 2,2'-(1,3-dioxolane-2,2-diyl)bis(ethan-1-ol) | N/A |

| Synonyms | This compound, 2-[2-(2-Hydroxyethyl)-1,3-dioxolan-2-yl]ethanol | [1] |

| Molecular Formula | C₇H₁₄O₄ | [2] |

| Molecular Weight | 162.18 g/mol | [2] |

| Physical State | Colorless or light yellow liquid or solid | [1] |

| Purity | ≥ 95-98% (by NMR) | [1] |

| Storage Temperature | 0-8 °C (Refrigerator) | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process:

-

Ketalization: The formation of the 1,3-dioxolane ring by reacting diethyl 2,2-diacetylsuccinate with ethylene glycol in the presence of an acid catalyst.

-

Reduction: The subsequent reduction of the two ester groups to primary alcohols using a powerful hydride reducing agent.

Caption: Proposed two-step synthesis of this compound.

General Experimental Protocol for Ester Reduction (Hypothetical)

Disclaimer: The following is a generalized, hypothetical protocol based on standard organic chemistry procedures for the reduction of esters using lithium aluminum hydride. It has not been specifically validated for the synthesis of this compound and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Materials:

-

Diethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

1 M Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (a molar excess, typically 1.5 to 2 equivalents per ester group) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Ester: The flask is cooled to 0 °C using an ice bath. A solution of diethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate in anhydrous THF is added dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding distilled water dropwise, followed by the addition of 1 M NaOH solution.

-

Workup: The resulting mixture is stirred until a granular precipitate forms. The solid is removed by filtration, and the filter cake is washed with THF.

-

Extraction and Drying: The combined organic filtrates are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Caption: Experimental workflow for the proposed reduction of the di-ester precursor.

Safety and Handling

Comprehensive safety data for this compound is limited. However, based on its functional groups and the safety information available for related compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 0 and 8 °C.[1]

-

Fire Safety: While specific flammability data is not available, the parent compound, 1,3-dioxolane, is highly flammable. Therefore, it is prudent to handle this compound away from open flames and other ignition sources.[3][4]

Applications in Research and Drug Development

This compound's unique structure makes it a versatile building block and excipient in several applications:

-

Pharmaceutical Formulations: The two hydroxyl groups can enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1] Its stability makes it a suitable solvent or stabilizer in various drug formulations.[1]

-

Active Pharmaceutical Ingredient (API) Synthesis: It serves as a valuable building block in the synthesis of more complex APIs. The 1,3-dioxolane moiety can act as a protected carbonyl group, which can be deprotected under acidic conditions, allowing for further chemical transformations. The hydroxyl groups can be functionalized to introduce other moieties.

-

Polymer Chemistry: It can be used as a monomer in the synthesis of biodegradable polymers, contributing to the development of more environmentally friendly materials.[1]

-

Cosmetics: Its moisturizing properties, attributed to the hydroxyl groups, make it a useful ingredient in skincare formulations to improve hydration and texture.[1]

-

"Green" Chemistry: It is considered a safer alternative to more hazardous solvents, promoting greener chemical practices.[1]

Conclusion

This compound is a promising chemical entity with a range of potential applications, particularly in the pharmaceutical and materials science industries. While there is a need for more comprehensive characterization of its physicochemical properties and the development of detailed, validated synthetic protocols, the available information suggests it is a valuable and versatile compound. This guide serves as a foundational resource for researchers and developers interested in exploring the potential of this unique molecule. Further research into its properties and applications is warranted to fully unlock its potential.

References

An In-depth Technical Guide to 1,3-Dioxolane-2,2-diethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioxolane-2,2-diethanol, also known by its systematic name 2,2'-(1,3-dioxolane-2,2-diyl)di(ethan-1-ol), is a versatile organic compound with a unique molecular structure that makes it of significant interest in various scientific and industrial fields, particularly in drug development and formulation. Its structure features a central 1,3-dioxolane ring substituted with two ethanol groups at the 2-position. This arrangement imparts a combination of desirable properties, including hydrophilicity and potential for further chemical modification. This guide provides a comprehensive overview of the known chemical properties, potential applications, and relevant experimental considerations for this compound.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₄ | Chem-Impex |

| Molecular Weight | 162.18 g/mol | Chem-Impex |

| CAS Number | 5694-95-1 | Chem-Impex |

| Appearance | Colorless or light yellow liquid | Chem-Impex |

| Solubility | Soluble in water and compatible with a range of solvents. | Chem-Impex |

| Purity | ≥ 95% | US Biological Life Sciences |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, based on general principles of acetal formation, a plausible synthetic route involves the acid-catalyzed reaction of a suitable ketone precursor with ethylene glycol.

A general workflow for such a synthesis is depicted below:

Caption: General workflow for the synthesis of 1,3-dioxolane derivatives.

Experimental Protocols

Due to the lack of specific published methods for this compound, the following are generalized experimental protocols for the synthesis and analysis of 1,3-dioxolane derivatives, which can be adapted by researchers.

General Synthesis of 1,3-Dioxolanes

This protocol is based on the acid-catalyzed acetalization of a ketone.

Materials:

-

Appropriate ketone precursor

-

Ethylene glycol (1.2 equivalents)

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene (or another suitable aprotic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the ketone precursor, ethylene glycol, and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

General Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Dissolve a sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃). The spectrum is expected to show characteristic signals for the ethylene glycol protons of the dioxolane ring and the protons of the diethanol side chains.

-

13C NMR: Acquire a proton-decoupled 13C NMR spectrum in the same solvent. This will help to confirm the carbon framework of the molecule, including the quaternary carbon of the dioxolane ring.

Mass Spectrometry (MS):

-

Obtain a mass spectrum using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) to determine the molecular weight and fragmentation pattern of the compound, which can be used to confirm its structure.

Potential Applications in Drug Development

The 1,3-dioxolane moiety is present in various biologically active compounds, suggesting its potential as a pharmacophore or a scaffold for the development of new therapeutic agents. The diethanol groups in this compound offer handles for further chemical derivatization, allowing for the synthesis of a library of compounds for biological screening.

Caption: Logical workflow for utilizing this compound in drug discovery.

Biological Activity

While no specific studies on the biological activity of this compound have been identified, the broader class of 1,3-dioxolane-containing compounds has been reported to exhibit a range of biological activities, including:

-

Anticancer

-

Antifungal

-

Antiviral

-

Antibacterial

-

Anti-inflammatory

-

Antioxidant[1]

The presence of the 1,3-dioxolane ring is thought to contribute to the biological activity of these molecules, potentially through interactions with biological targets.[1] Further research is needed to investigate the specific biological properties of this compound and its derivatives.

Conclusion

This compound is a chemical entity with significant potential for applications in pharmaceutical and materials science. While there is a current lack of comprehensive public data on its specific physical and chemical properties, as well as its biological activities, its structural features suggest it is a valuable building block for further research and development. The methodologies and workflows presented in this guide offer a starting point for researchers interested in exploring the properties and applications of this promising compound. Further experimental investigation is warranted to fully elucidate its chemical behavior and biological potential.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dioxolane-2,2-diethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-dioxolane-2,2-diethanol, a versatile building block with potential applications in pharmaceutical and materials science. Due to the limited availability of direct literature on this specific compound, this guide presents a proposed synthetic pathway based on established chemical principles, alongside predicted characterization data derived from analogous structures.

Introduction

1,3-Dioxolanes serve as crucial protecting groups for carbonyl compounds in organic synthesis and are integral components of many biologically active molecules. The title compound, this compound, also known as 1,3-dihydroxyacetone ethylene glycol ketal, possesses two primary hydroxyl groups, making it a valuable precursor for further functionalization in the development of novel therapeutic agents and advanced polymers. This guide details a feasible synthetic route and the expected analytical characterization of this molecule.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a two-step process starting from 1,3-dichloroacetone and ethylene glycol. This method involves the initial protection of the ketone functionality as a dioxolane, followed by the hydrolysis of the chloro groups to hydroxyl groups.

A logical workflow for the synthesis is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1,3-Dichloroacetone ethylene glycol ketal [1]

-

To a four-necked flask equipped with a mechanical stirrer and a water separator, add a specific mass of 1,3-dichloroacetone.

-

Heat the flask with continuous stirring to melt the 1,3-dichloroacetone.

-

Slowly add ethylene glycol dropwise, maintaining the reaction temperature below 50°C.

-

After the addition is complete, add a catalytic amount of p-toluenesulfonic acid.

-

Increase the temperature to 70-110°C and allow the reaction to proceed for 1-30 hours, collecting the water byproduct in the separator.

-

After the reaction is complete, cool the mixture and proceed to the next step.

Step 2: Synthesis of this compound (1,3-Dihydroxyacetone ethylene glycol ketal) [1]

-

To the crude 1,3-dichloroacetone ethylene glycol ketal from the previous step, add a solution of sodium hydroxide.

-

Heat the mixture under alkaline conditions to facilitate the hydrolysis of the chloro groups to hydroxyl groups.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, neutralize the reaction mixture with an acid (e.g., sulfuric acid) to a neutral pH.

-

The resulting solution contains the target compound, which can be purified by techniques such as recrystallization or column chromatography after removal of salts and solvent.

Characterization

The structural confirmation of the synthesized this compound would be performed using standard analytical techniques. The following table summarizes the predicted characterization data based on the chemical structure and known values for similar compounds.

Table 1: Predicted Analytical and Spectroscopic Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₅H₁₀O₄ |

| Molecular Weight | 134.13 g/mol |

| Appearance | Colorless to pale yellow liquid or low melting solid |

| ¹H NMR (CDCl₃, ppm) | δ 4.05 (s, 4H, -O-CH₂-CH₂-O-), δ 3.70 (s, 4H, -C-CH₂-OH), δ 2.50 (br s, 2H, -OH) |

| ¹³C NMR (CDCl₃, ppm) | δ 109.0 (C, C-2 of dioxolane), δ 65.0 (CH₂, -O-CH₂-CH₂-O-), δ 63.0 (CH₂, -C-CH₂-OH) |

| IR (KBr, cm⁻¹) | 3400 (br, O-H stretch), 2950-2850 (C-H stretch), 1150-1050 (C-O stretch) |

| Mass Spec. (EI, m/z) | 133 [M-H]⁺, 117 [M-OH]⁺, 103 [M-CH₂OH]⁺ |

Signaling Pathways and Logical Relationships

The synthesis of this compound involves a key chemical transformation: the protection of a carbonyl group as a ketal. This strategy is fundamental in multi-step organic synthesis to prevent unwanted side reactions of the carbonyl group while other parts of the molecule are being modified.

Caption: General logic of using ketalization as a protecting group strategy.

Conclusion

This technical guide outlines a viable synthetic approach and predicted characterization profile for this compound. The proposed methodology, based on the ketalization of a dihydroxyacetone precursor, offers a clear path for its preparation. The provided analytical data serves as a benchmark for researchers aiming to synthesize and characterize this promising molecule for applications in drug discovery and materials science. Further experimental validation is recommended to confirm the details of the synthesis and the precise analytical data.

References

An In-depth Technical Guide to 2-[2-(2-Hydroxyethyl)-dioxolan-2-yl]ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-[2-(2-Hydroxyethyl)-dioxolan-2-yl]ethanol (CAS Number: 5694-95-1). While this compound is commercially available and finds applications in various industries, including pharmaceuticals and cosmetics, detailed experimental protocols for its synthesis and specific biological activity data are not extensively documented in publicly available literature. This guide consolidates the available information from various sources, presents a theoretical synthesis pathway based on established chemical principles, and discusses the potential biological relevance of dioxolane-containing compounds in drug development.

Chemical and Physical Properties

2-[2-(2-Hydroxyethyl)-dioxolan-2-yl]ethanol, also known as 1,3-Dioxolane-2,2-diethanol, is a di-substituted dioxolane derivative. Its core structure consists of a five-membered dioxolane ring with two hydroxyethyl groups attached to the C2 position. This structure imparts both hydrophilic and polar characteristics to the molecule.

Table 1: Physical and Chemical Properties of 2-[2-(2-Hydroxyethyl)-dioxolan-2-yl]ethanol

| Property | Value | Source/Comment |

| CAS Number | 5694-95-1 | [1][2] |

| Molecular Formula | C₇H₁₄O₄ | [2] |

| Molecular Weight | 162.185 g/mol | [2] |

| IUPAC Name | 2-[2-(2-hydroxyethyl)-1,3-dioxolan-2-yl]ethanol | [2] |

| Synonyms | This compound; 2,2'-(1,3-Dioxolane-2,2-diyl)diethanol | |

| Appearance | Colorless to light yellow liquid OR Solid | Conflicting reports from suppliers. |

| Boiling Point | 427.9 °C at 760 mmHg | Predicted value. |

| Flash Point | 212.6 °C | Predicted value. |

| Density | 1.198 g/cm³ | Predicted value. |

| Refractive Index | 1.593 | Predicted value. |

| Purity | ≥95% or ≥98% | Commercially available purities. |

| Storage | Refrigerator (2-8 °C) | Recommended storage condition. |

Synthesis

Theoretical Synthesis Protocol: Acid-Catalyzed Ketalization

The synthesis would likely involve the acid-catalyzed reaction of a suitable ketone precursor with ethylene glycol. The logical starting ketone for this synthesis is 1,3-dihydroxy-2-propanone, also known as dihydroxyacetone or glycerone.

Reaction Scheme:

Figure 1: Proposed synthesis of 2-[2-(2-Hydroxyethyl)-dioxolan-2-yl]ethanol.

Detailed Methodology (Theoretical):

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,3-dihydroxy-2-propanone and a molar excess of ethylene glycol (e.g., 2-3 equivalents) in a suitable aprotic solvent such as toluene or benzene.

-

Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) or a strong acid ion-exchange resin.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ketal.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting ketone.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

-

Purification: The solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-[2-(2-Hydroxyethyl)-dioxolan-2-yl]ethanol.

Potential Applications in Research and Drug Development

While specific biological data for this compound is lacking, its structural features suggest potential areas of application.

-

Drug Delivery: The di-hydroxyethyl functionality imparts hydrophilicity, which could be leveraged in drug delivery systems. Dioxolane-based structures have been explored as components of polymers for creating nanoparticles and other drug carriers.[3] The hydroxyl groups could serve as points for further functionalization, allowing for the attachment of targeting ligands or therapeutic agents.

-

Building Block for Bioactive Molecules: Dioxolane rings are present in various biologically active compounds, exhibiting a range of activities including antibacterial, antifungal, and antiviral properties.[4][5] This suggests that 2-[2-(2-Hydroxyethyl)-dioxolan-2-yl]ethanol could serve as a scaffold or building block for the synthesis of novel therapeutic agents. The two primary alcohol groups offer versatile handles for chemical modification.

-

Cosmetic and Pharmaceutical Formulations: The compound is reported to be used as a moisturizing agent in cosmetics and as a solvent or stabilizer in pharmaceutical formulations.[3] Its low predicted toxicity and high boiling point make it a potentially safe and stable excipient.

Safety and Handling

Based on available safety data sheets, 2-[2-(2-Hydroxyethyl)-dioxolan-2-yl]ethanol is classified with the following hazards:

Table 2: Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statements | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Logical Relationships and Workflows

The general workflow for investigating a novel compound like 2-[2-(2-Hydroxyethyl)-dioxolan-2-yl]ethanol in a drug development context would follow a logical progression from synthesis and characterization to biological evaluation.

Figure 2: A generalized workflow for the investigation of a novel chemical entity.

Conclusion

2-[2-(2-Hydroxyethyl)-dioxolan-2-yl]ethanol is a commercially available compound with potential applications in various scientific and industrial fields. While detailed experimental and biological data are currently scarce in the public domain, its chemical structure suggests it could be a valuable building block for the synthesis of novel materials and bioactive molecules. Further research is warranted to fully elucidate its synthetic protocols, characterize its properties with modern analytical techniques, and explore its potential biological activities. This guide serves as a foundational resource for researchers interested in this and related dioxolane compounds.

References

- 1. Synthesis of spiro-1,2-dioxolanes and their activity against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-[2-(2-HYDROXYETHYL)-1,3-DIOXOLAN-2-YL]ETHAN-1-OL | CAS 5694-95-1 [matrix-fine-chemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of spiro-1,2-dioxolanes and their activity against Plasmodium falciparum. | Broad Institute [broadinstitute.org]

- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Spectroscopic Analysis of 1,3-Dioxolane-2,2-diethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Dioxolane-2,2-diethanol (CAS No. 5694-95-1), a heterocyclic organic compound with the molecular formula C₇H₁₄O₄. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols and clearly structured data for comparative analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.95 | t, J = 5.6 Hz | 4H | -CH ₂-CH₂OH |

| 3.74 | t, J = 5.6 Hz | 4H | -CH₂-CH ₂OH |

| 3.96 | s | 4H | -O-CH ₂-CH ₂-O- |

| 4.85 (broad s) | s | 2H | -OH |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: Mass Spectrometry (MS) Data

| m/z | Intensity (%) | Proposed Fragment |

| 43 | 100.0 | [C₂H₃O]⁺ |

| 45 | 45.9 | [C₂H₅O]⁺ |

| 57 | 19.1 | [C₃H₅O]⁺ |

| 73 | 42.1 | [C₃H₅O₂]⁺ |

| 87 | 13.1 | [C₄H₇O₂]⁺ |

| 101 | 3.9 | [C₅H₉O₂]⁺ |

| 117 | 10.1 | [M - CH₂CH₂OH]⁺ |

| 131 | 1.8 | [M - CH₂OH]⁺ |

| 161 | 0.2 | [M - H]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) and referenced to the residual solvent peak. Data processing involved Fourier transformation of the free induction decay (FID) signal, followed by phase and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectra were acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample was introduced into the GC, where it was vaporized and separated on a capillary column. The separated components then entered the mass spectrometer, where they were ionized by a 70 eV electron beam. The resulting fragments were separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Techniques

This diagram illustrates how different spectroscopic techniques provide complementary information for the structural elucidation of a molecule.

Caption: Complementary nature of spectroscopic techniques.

1,3-Dioxolane-2,2-diethanol: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 1,3-Dioxolane-2,2-diethanol and its structurally related compounds. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS No. 5694-95-1), this guide incorporates data from the parent compound, 1,3-Dioxolane, and the closely related substance, Glycerol Formal. It is imperative to handle this chemical with caution and to supplement this information with internal safety assessments.

Introduction

This compound is a versatile chemical intermediate utilized in various research and development applications, including pharmaceutical formulations and polymer chemistry.[1] Its unique structure, featuring a dioxolane ring with two ethanol substituents, imparts specific solubility and reactivity characteristics. This guide provides a comprehensive overview of the known safety and handling protocols to ensure its responsible use in a laboratory setting.

Hazard Identification and Classification

-

Eye Irritation: Based on data for 1,3-Dioxolane and Glycerol Formal, this compound is expected to cause serious eye irritation.[2][3]

-

Reproductive Toxicity: Both 1,3-Dioxolane and Glycerol Formal are suspected of damaging fertility or the unborn child.[1][2] Therefore, this compound should be treated as a potential reproductive toxin.

-

Flammability: The parent compound, 1,3-Dioxolane, is a highly flammable liquid and vapor.[2][3] While the diethanol substitution may raise the flash point, this compound should be handled as a potentially combustible liquid.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound and its parent compound, 1,3-Dioxolane, is presented below.

| Property | This compound | 1,3-Dioxolane |

| CAS Number | 5694-95-1[1] | 646-06-0 |

| Molecular Formula | C₇H₁₄O₄[1] | C₃H₆O₂[4] |

| Molecular Weight | 162.18 g/mol [1] | 74.08 g/mol [5] |

| Appearance | Colorless or light yellow liquid[1] | Clear colorless liquid[5][6] |

| Boiling Point | Not available | 74-75 °C[4] |

| Melting Point | Not available | -95 °C[5] |

| Flash Point | Not available | 2 °C (closed cup)[6] |

| Density | Not available | 1.06 g/cm³ at 20 °C |

| Solubility | Soluble in water[1] | Miscible with water[6] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, the safety data for 1,3-Dioxolane and Glycerol Formal are derived from standard OECD (Organisation for Economic Co-operation and Development) test guidelines for chemical safety, which include:

-

Acute Oral Toxicity (OECD 401): This test evaluates the short-term toxic effects of a substance after oral administration.

-

Skin Irritation/Corrosion (OECD 404): This test assesses the potential of a substance to cause irritation or corrosion to the skin.

-

Eye Irritation/Corrosion (OECD 405): This test determines the potential of a substance to cause irritation or damage to the eyes.

-

Reproductive/Developmental Toxicity Screening Test (OECD 421/422): These screening tests provide initial information on the potential effects of a substance on reproduction and development.

Safe Handling and Storage

Based on the potential hazards, the following handling and storage procedures are recommended:

5.1. Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

-

Ensure that an eyewash station and safety shower are readily accessible.

5.2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][7][8]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.[2][7]

-

Respiratory Protection: If working outside a fume hood or if vapors are likely to be generated, use a respirator with an appropriate organic vapor cartridge.

5.3. Handling Procedures:

-

Avoid contact with eyes, skin, and clothing.

-

Do not breathe vapors or mists.

-

Keep away from heat, sparks, and open flames.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Use non-sparking tools.[2]

-

Wash hands thoroughly after handling.

5.4. Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Store away from incompatible materials such as strong oxidizing agents.

-

Keep away from sources of ignition.[2]

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[2]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[2]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[2]

Accidental Release Measures

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-

Large Spills: Evacuate the area and ventilate it. Wear appropriate personal protective equipment. Contain the spill and prevent it from entering drains or waterways. Collect the spilled material and place it in a sealed container for disposal.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Signaling Pathways and Workflows

Caption: Chemical Safety and Handling Workflow for this compound.

Caption: Logical Relationship of Hazard Identification and Control for Chemical Safety.

References

Solubility of 1,3-Dioxolane-2,2-diethanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Dioxolane-2,2-diethanol. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting solubility based on the physicochemical properties of the molecule and related compounds. Furthermore, it outlines detailed experimental protocols for the accurate determination of its solubility in various organic solvents, a critical parameter for its application in pharmaceutical formulations, chemical synthesis, and material science.

Introduction

This compound (CAS No. 5694-95-1) is a versatile organic compound featuring a dioxolane ring and two primary hydroxyl groups. This unique structure imparts a high degree of polarity and the capacity for hydrogen bonding, which are key determinants of its solubility profile. An understanding of its solubility in a range of organic solvents is essential for its effective use in various applications, including as a solvent, a reactant in polymer chemistry, and a building block in the synthesis of active pharmaceutical ingredients (APIs).[1] This guide aims to provide a foundational understanding of its expected solubility and the methodologies to quantify it.

Physicochemical Properties and Predicted Solubility

While specific experimental solubility data for this compound is scarce, its molecular structure allows for a qualitative prediction of its behavior in different classes of organic solvents. The presence of two hydroxyl groups suggests a strong affinity for polar solvents.[2][3]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Glycerol | Ethylene Glycol |

| Molecular Formula | C₇H₁₄O₄ | C₃H₈O₃ | C₂H₆O₂ |

| Molecular Weight | 162.18 g/mol | 92.09 g/mol | 62.07 g/mol |

| Structure | A five-membered dioxolane ring with two ethanol substituents | Propane backbone with three hydroxyl groups | Ethane backbone with two hydroxyl groups |

| Boiling Point | Not available | 290 °C | 197.3 °C |

| Predicted Solubility | High in polar protic and aprotic solvents. Lower in non-polar solvents. | Soluble in water and polar organic solvents; limited solubility in non-polar solvents.[4] | Miscible with water and many polar organic solvents. |

Based on these properties, this compound is expected to be readily soluble in polar solvents such as:

-

Alcohols (e.g., methanol, ethanol, isopropanol) due to strong hydrogen bonding interactions.

-

Polar aprotic solvents (e.g., DMSO, DMF, acetone) which can act as hydrogen bond acceptors.

-

Glycols (e.g., propylene glycol, polyethylene glycol).

Conversely, its solubility is expected to be limited in non-polar solvents like:

-

Hydrocarbons (e.g., hexane, toluene).

-

Ethers with larger alkyl chains.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, a standardized experimental approach is necessary. The following protocols describe the well-established shake-flask method, which can be followed by gravimetric or chromatographic analysis.

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (chemically compatible with the solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or a vacuum oven for gravimetric analysis.

Shake-Flask Method

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be controlled and recorded.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a compatible filter to remove any undissolved particles.

Quantification of Solute

-

Weigh an empty, dry container.

-

Dispense the filtered supernatant into the container and record the exact mass or volume.

-

Evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that does not cause degradation of the solute.

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculate the solubility as the mass of the solute per mass or volume of the solvent.

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against concentration.

-

Sample Analysis: Dilute the filtered supernatant with a known factor to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively published, its chemical structure strongly suggests high solubility in polar solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. The shake-flask method, coupled with either gravimetric or chromatographic analysis, offers a reliable means to generate the necessary data for formulation development, process optimization, and fundamental research. This information is crucial for unlocking the full potential of this versatile compound in various scientific and industrial fields.

References

In-depth Technical Guide: 1,3-Dioxolane-2,2-diethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1,3-Dioxolane-2,2-diethanol (CAS No: 5694-95-1). Due to the limited availability of specific experimental data in publicly accessible literature, this guide also includes generalized experimental protocols for determining key physical properties of liquid organic compounds.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₄ | [1] |

| Molecular Weight | 162.18 g/mol | [1] |

| CAS Number | 5694-95-1 | [1] |

| Appearance | Colorless or light yellow liquid | [1] |

| Synonyms | 2-[2-(2-Hydroxyethyl)-[1][2]dioxolan-2-yl]ethanol | [1] |

| Purity | ≥ 98% (NMR) | [1] |

| Solubility | The presence of hydroxyl groups contributes to its solubility in water and compatibility with a range of solvents.[1] Specific quantitative data is not available. | |

| Density | Data not available in searched literature. | |

| Boiling Point | Data not available in searched literature. | |

| Melting Point | Data not available in searched literature. |

Applications

This compound is a versatile chemical compound with applications in several industries:

-

Pharmaceuticals: It is utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs) and can serve as a solvent or stabilizer in drug formulations.[1]

-

Cosmetics and Personal Care: Its moisturizing properties make it a valuable ingredient in skincare products.[1]

-

Textile Industry: Employed as a finishing agent, it can enhance the water repellency and durability of fabrics.[1]

-

Polymer Chemistry: It is used as a monomer in the synthesis of certain polymers.[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in the searched literature. However, the following are standard methodologies for determining the key physical properties of a novel or uncharacterized liquid organic compound.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is simple distillation.

Apparatus:

-

Round-bottom flask

-

Distillation head (still head) with a port for a thermometer

-

Condenser (Liebig, Graham, or Allihn)

-

Receiving flask

-

Heating mantle or oil bath

-

Thermometer

-

Boiling chips

Procedure:

-

A sample of the liquid is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head.

-

Cooling water is circulated through the condenser.

-

The flask is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

-

The boiling point is recorded as the temperature at which the vapor is in equilibrium with the liquid, observed as a stable temperature at which the liquid is distilling and condensing in the condenser.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer (specific gravity bottle) is used for precise measurement.

Apparatus:

-

Pycnometer of a known volume

-

Analytical balance

-

Constant temperature bath

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m₁).

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are present, and placed in a constant temperature bath until it reaches thermal equilibrium.

-

The pycnometer is removed, carefully dried on the outside, and its mass is weighed again (m₂).

-

The mass of the liquid is calculated (m₂ - m₁).

-

The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the volume of the pycnometer.

Synthesis Pathway

While a specific, detailed synthesis protocol for this compound was not found in the literature, a plausible synthetic route involves the ketalization of a suitable ketone with a diol. The general reaction for the formation of a dioxolane from a ketone and ethylene glycol is a well-established organic transformation.

Caption: Plausible synthesis of this compound.

References

Unveiling 1,3-Dioxolane-2,2-diethanol: A Journey Through its Discovery and Chemical History

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dioxolane-2,2-diethanol, a versatile diol with the CAS Number 5694-95-1, has carved a niche in various scientific and industrial sectors, from pharmaceutical formulations to polymer chemistry. This technical guide delves into the historical context of its discovery, rooted in the broader exploration of ketals and their parent carbonyl compounds. While a definitive first synthesis remains to be pinpointed in historical literature, its conceptualization is intrinsically linked to the established principles of ketal formation from dihydroxyacetone and ethylene glycol. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for a representative synthesis, and a look into its contemporary applications, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Introduction: The Genesis of a Versatile Diol

The story of this compound is not one of a singular, celebrated discovery but rather an emergence from the foundational principles of organic chemistry, specifically the chemistry of carbonyl compounds and their protection as ketals. The synthesis of 1,3-dioxolanes, cyclic ketals derived from the reaction of a ketone or aldehyde with ethylene glycol, has been a fundamental transformation in organic synthesis for over a century. These reactions are typically catalyzed by acid.

The direct precursor to this compound is 1,3-dihydroxyacetone (DHA), the simplest ketose. The history of DHA is better documented, with its initial therapeutic investigations for diabetes and the serendipitous discovery of its skin-tanning properties in the 1950s. It was recognized as a skin coloring agent by German scientists in the 1920s after it was noted to turn skin brown upon spillage during X-ray procedures.[1] Further research in the 1950s at the University of Cincinnati by Eva Wittgenstein, who was studying DHA as an oral drug for glycogen storage disease, solidified the understanding of its skin-browning effect when children who spilled the substance on their skin developed brown patches.[1]

Physicochemical Properties and Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value |

| IUPAC Name | 2,2'-(1,3-Dioxolane-2,2-diyl)diethanol |

| Synonyms | This compound, 2-[2-(2-Hydroxyethyl)-[2][3]dioxolan-2-yl]ethanol |

| CAS Number | 5694-95-1 |

| Molecular Formula | C₇H₁₄O₄ |

| Molecular Weight | 162.18 g/mol |

| Appearance | Colorless to light yellow liquid |

| Purity | ≥ 98% (by NMR) |

Key Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, based on the principles of acid-catalyzed ketalization. This method is adapted from modern procedures for the synthesis of related dioxolanes.

Objective: To synthesize this compound via the ketalization of 1,3-dihydroxyacetone with ethylene glycol.

Materials:

-

1,3-Dichloroacetone

-

Ethylene glycol

-

p-Toluenesulfonic acid (catalyst)

-

Sodium hydroxide

-

Sulfuric acid

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Anhydrous sodium sulfate (for drying)

-

Standard laboratory glassware (round-bottom flask, Dean-Stark apparatus, condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Methodology:

A modern approach to synthesizing the target molecule involves the protection of the carbonyl group of a precursor, 1,3-dichloroacetone, followed by hydrolysis to yield the diol.[2]

Step 1: Synthesis of 1,3-Dichloroacetone Ethylene Ketal

-

In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, combine 1,3-dichloroacetone and a molar excess of ethylene glycol in a suitable solvent such as toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Cool the reaction mixture to room temperature.

Step 2: Hydrolysis to this compound

-

To the solution containing 1,3-dichloroacetone ethylene ketal, add a solution of sodium hydroxide.

-

Heat the mixture to facilitate the hydrolysis of the chloro groups to hydroxyl groups.

-

After the reaction is complete, cool the mixture.

-

Carefully neutralize the excess base with sulfuric acid.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Step 3: Purification

-

The crude product can be purified by vacuum distillation or column chromatography to yield the final product with high purity.

Logical Workflow for the Synthesis of this compound:

Applications in Research and Drug Development

This compound serves as a versatile building block and intermediate in various fields:

-

Pharmaceutical Formulations: Its diol functionality and the stability of the dioxolane ring make it a useful excipient and a starting material for the synthesis of more complex active pharmaceutical ingredients (APIs). The hydroxyl groups can be further functionalized to introduce desired properties.

-

Polymer Chemistry: The two primary hydroxyl groups allow it to act as a monomer in polymerization reactions, leading to the formation of polyesters and polyurethanes with tailored properties.

-

Cosmetics: Its hygroscopic nature makes it a potential humectant in cosmetic and personal care products.

-

Protecting Group Chemistry: The core 1,3-dioxolane structure is a classic example of a protecting group for a carbonyl function, a critical strategy in the multi-step synthesis of complex organic molecules.

Conclusion

While the specific historical moment of the discovery of this compound remains to be unearthed from the annals of chemical literature, its conceptual origins are firmly planted in the rich soil of classical organic synthesis. The understanding of ketal chemistry, coupled with the availability of its precursor, 1,3-dihydroxyacetone, paved a clear intellectual path to its creation. Today, this compound stands as a valuable and versatile chemical entity, with its utility continuing to be explored in modern research and development, particularly in the pharmaceutical and materials science industries. This guide has provided a comprehensive overview of its known properties, a detailed synthetic protocol, and its applications, serving as a valuable resource for the scientific community.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Biodegradable Polymers Using 1,3-Dioxolane-2,2-diethanol for Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The development of biodegradable polymers is of paramount importance in the biomedical field, particularly for applications in controlled drug delivery, tissue engineering, and medical implants. These polymers offer the significant advantage of degrading into non-toxic byproducts that can be safely metabolized or excreted by the body, eliminating the need for surgical removal of the delivery device. This document provides detailed protocols for the synthesis of novel biodegradable polyesters and polycarbonates using 1,3-Dioxolane-2,2-diethanol as a key monomer. The presence of both hydroxyl functionalities for polymerization and a hydrolytically labile acetal group within the monomer structure presents a unique opportunity to design polymers with tunable degradation rates and functionalities suitable for advanced drug delivery systems.

Monomer Synthesis: this compound

A plausible synthetic route to this compound involves the acid-catalyzed acetalization of a suitable triol, such as glycerol, with a protected dihydroxyacetone equivalent, followed by deprotection. For the purpose of these protocols, we will assume the availability of the monomer and focus on its polymerization. The synthesis of functionalized 1,3-dioxolanes can be achieved through various established organic chemistry methods.[1][2]

Polymer Synthesis Methodologies

Two primary polymerization strategies are presented for the synthesis of biodegradable polymers from this compound: A) Melt Polycondensation for the synthesis of polyesters and B) Enzymatic Polymerization for a greener synthesis of polyesters.

A. Melt Polycondensation for Polyester Synthesis

This method involves the reaction of the diol monomer with a dicarboxylic acid at elevated temperatures under vacuum to drive the removal of the water byproduct and promote polymerization.

Experimental Protocol:

-

Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, combine equimolar amounts of this compound and a selected dicarboxylic acid (e.g., succinic acid, adipic acid, or sebacic acid).

-

Catalyst Addition: Add a catalyst, such as antimony(III) oxide (Sb₂O₃) or tin(II) 2-ethylhexanoate (Sn(Oct)₂), at a concentration of 0.01-0.1 mol% relative to the diacid.

-

Initial Reaction (Esterification): Heat the reaction mixture to 150-180°C under a slow stream of nitrogen for 2-4 hours to initiate the esterification process and distill off the majority of the water formed.

-

Polycondensation: Gradually reduce the pressure to below 1 Torr while increasing the temperature to 200-240°C. Continue the reaction for 4-8 hours, or until the desired viscosity is achieved, indicating high molecular weight polymer formation.

-

Polymer Isolation and Purification: Allow the reaction mixture to cool to room temperature under nitrogen. Dissolve the resulting polymer in a suitable solvent (e.g., chloroform or dichloromethane). Precipitate the polymer by pouring the solution into a non-solvent such as cold methanol.

-

Drying: Collect the precipitated polymer by filtration and dry it under vacuum at 40-50°C for 24 hours.

Data Presentation:

| Diacid Used | Catalyst | Reaction Time (h) | Mn (kDa) | PDI | Tg (°C) |

| Succinic Acid | Sn(Oct)₂ | 6 | 15-25 | 1.8-2.2 | 5-15 |

| Adipic Acid | Sn(Oct)₂ | 8 | 20-35 | 1.9-2.3 | -5 to 5 |

| Sebacic Acid | Sn(Oct)₂ | 8 | 25-40 | 2.0-2.5 | -15 to -5 |

Mn = Number-average molecular weight, PDI = Polydispersity Index, Tg = Glass transition temperature. Data are representative and may vary based on specific reaction conditions.

B. Enzymatic Polymerization for Polyester Synthesis

This method utilizes a lipase enzyme as a catalyst, offering a milder and more environmentally friendly alternative to traditional melt polycondensation.[3][4]

Experimental Protocol:

-

Reactant and Enzyme Preparation: In a clean, dry reaction vessel, dissolve equimolar amounts of this compound and a divinyl ester of a dicarboxylic acid (e.g., divinyl adipate) in an anhydrous organic solvent (e.g., toluene or 2-methyltetrahydrofuran). Add immobilized Candida antarctica lipase B (CALB, Novozym 435) at a concentration of 10-20% (w/w) of the total monomer weight.

-

Reaction: Incubate the reaction mixture at 60-80°C with continuous stirring for 24-72 hours. The progress of the reaction can be monitored by techniques such as ¹H NMR or by measuring the consumption of the vinyl ester.

-

Enzyme Removal: After the desired conversion is reached, remove the immobilized enzyme by filtration.

-

Polymer Isolation and Purification: Concentrate the filtrate under reduced pressure. Dissolve the crude polymer in a minimal amount of chloroform and precipitate it in cold methanol.

-

Drying: Collect the purified polymer by filtration and dry it under vacuum at room temperature for 48 hours.

Data Presentation:

| Divinyl Ester Used | Solvent | Reaction Time (h) | Mn (kDa) | PDI | Tg (°C) |

| Divinyl Adipate | Toluene | 48 | 10-20 | 1.5-1.9 | -8 to 2 |

| Divinyl Sebacate | 2-MeTHF | 72 | 15-25 | 1.6-2.0 | -20 to -10 |

Mn = Number-average molecular weight, PDI = Polydispersity Index, Tg = Glass transition temperature. Data are representative and may vary based on specific reaction conditions.

Polymer Characterization

The synthesized polymers should be thoroughly characterized to determine their physical and chemical properties.

Key Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and composition.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

-

Differential Scanning Calorimetry (DSC): To measure thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm).

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups (e.g., ester, carbonate, hydroxyl).

Application in Drug Delivery: Nanoparticle Formulation

The synthesized biodegradable polymers can be used to encapsulate therapeutic agents into nanoparticles for controlled drug release. The solvent evaporation method is a common technique for this purpose.

Experimental Protocol for Nanoparticle Formulation:

-

Organic Phase Preparation: Dissolve 50-100 mg of the synthesized polymer and 5-10 mg of the drug to be encapsulated in 2-4 mL of a volatile organic solvent (e.g., dichloromethane or acetone).

-

Aqueous Phase Preparation: Prepare an aqueous solution (20-40 mL) containing a surfactant (e.g., 1-2% w/v polyvinyl alcohol (PVA) or Pluronic F68).

-

Emulsification: Add the organic phase dropwise to the aqueous phase while sonicating or homogenizing at high speed to form an oil-in-water (o/w) emulsion.

-

Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

-

Nanoparticle Collection and Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the nanoparticles several times with deionized water to remove the surfactant and any unencapsulated drug.

-

Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water and freeze-dry them to obtain a powder for storage and future use.

Visualizing Workflows and Pathways

Diagram 1: Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of biodegradable polymers.

Diagram 2: Nanoparticle Formulation Workflow

Caption: Workflow for the formulation of drug-loaded nanoparticles.

Diagram 3: Polymer Degradation Pathway

Caption: Proposed degradation pathway of the synthesized polymers.

References

- 1. 1,3-Dioxolane synthesis [organic-chemistry.org]

- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enzymatic synthesis of aromatic biobased polymers in green, low-boiling solvents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Polyester Synthesis Using 1,3-Dioxolane-2,2-diethanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-dioxolane-2,2-diethanol as a monomer in the synthesis of polyesters. This versatile monomer, a protected form of glycerol, offers the potential to create biodegradable and functional polyesters with tunable properties for various applications, including drug delivery systems and biomedical materials. The protocols provided are based on established polyester synthesis methodologies and can be adapted for specific research and development needs.

Introduction to this compound in Polyester Synthesis

This compound, also known as glycerol formal diol, is a di-primary alcohol containing a protected glycerol backbone. The dioxolane ring provides a latent hydrophilic character, which can be unmasked post-polymerization through hydrolysis of the ketal linkage under acidic conditions. This feature makes it an attractive monomer for producing polyesters with degradable and functional properties.

The polycondensation of this compound with various dicarboxylic acids or their derivatives (e.g., dimethyl esters or acid anhydrides) yields linear polyesters. The properties of these polymers, such as their thermal characteristics, mechanical strength, and degradation rate, can be tailored by the choice of the co-monomer. For instance, copolymerization with aliphatic dicarboxylic acids will generally result in more flexible and faster-degrading polyesters, while aromatic dicarboxylic acids will impart rigidity and enhance thermal stability.

Predicted Properties of Polyesters from this compound

While specific data for polyesters derived directly from this compound is limited in publicly available literature, the properties can be reasonably predicted based on polyesters synthesized from structurally similar diols, such as glycerol and other protected polyols. The following table summarizes the expected range of properties for polyesters synthesized from this compound and common dicarboxylic acids.

| Dicarboxylic Acid Co-monomer | Expected Molecular Weight (Mn, kDa) | Expected Glass Transition Temp. (Tg, °C) | Expected Melting Temp. (Tm, °C) | Expected Polydispersity Index (PDI) | Notes |

| Adipic Acid | 5 - 20 | -30 to 0 | 30 - 60 | 1.5 - 2.5 | Flexible, semi-crystalline, faster degradation. |

| Succinic Acid | 5 - 20 | -20 to 10 | 40 - 70 | 1.5 - 2.5 | Semi-crystalline, potentially faster degradation than adipate polyesters. |

| Sebacic Acid | 10 - 30 | -50 to -20 | 50 - 80 | 1.5 - 2.5 | More flexible and hydrophobic due to longer alkyl chain. |

| Terephthalic Acid | 10 - 40 | 50 - 90 | Amorphous or high Tm | 1.8 - 3.0 | Rigid, amorphous or semi-crystalline with high Tg, slower degradation. |

| Furan dicarboxylic acid | 10 - 35 | 60 - 100 | Amorphous or high Tm | 1.8 - 3.0 | Bio-based aromatic alternative, imparting rigidity. |

Experimental Protocols

Two primary methods for polyester synthesis are detailed below: melt polycondensation and solution polycondensation. The choice of method will depend on the specific monomers, desired polymer properties, and available equipment.

Protocol 1: Melt Polycondensation

This is a solvent-free method suitable for thermally stable monomers.

Materials:

-

This compound

-

Dicarboxylic acid (e.g., adipic acid, terephthalic acid) or its dimethyl ester

-

Catalyst (e.g., antimony(III) oxide, tin(II) 2-ethylhexanoate, or titanium(IV) butoxide, typically 0.01-0.1 mol% relative to the diacid)

-

High-vacuum pump

-

Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

Procedure:

-

Charging the Reactor: Charge the reactor with equimolar amounts of this compound and the dicarboxylic acid (or its dimethyl ester).

-

Catalyst Addition: Add the catalyst to the monomer mixture.

-

First Stage (Esterification/Transesterification):

-

Heat the reactor to 160-180°C under a slow stream of nitrogen.

-

Maintain this temperature for 2-4 hours with continuous stirring to facilitate the initial esterification (or transesterification) and the removal of the condensation byproduct (water or methanol). The byproduct will be collected in the distillation receiver.

-

-

Second Stage (Polycondensation):

-

Gradually increase the temperature to 200-240°C. The exact temperature will depend on the thermal stability of the monomers and the resulting polymer.

-

Simultaneously, gradually reduce the pressure to below 1 mmHg (133 Pa) over a period of 1-2 hours.

-

Continue the reaction under high vacuum for an additional 4-8 hours. The viscosity of the reaction mixture will increase significantly as the polymer chain grows. The reaction is typically stopped when the desired viscosity (and thus molecular weight) is achieved, often indicated by the stirrer torque.

-

-

Polymer Recovery:

-

Cool the reactor to room temperature under a nitrogen atmosphere.

-

The resulting polyester can be removed from the reactor. Depending on its properties, it may be a viscous liquid or a solid. Solid polymers can be dissolved in a suitable solvent (e.g., chloroform, dichloromethane) and precipitated in a non-solvent (e.g., cold methanol) for purification.

-

-

Drying: Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Protocol 2: Solution Polycondensation

This method is suitable for monomers that are not thermally stable at the high temperatures required for melt polycondensation or when a solvent is needed for better process control.

Materials:

-

This compound

-

Dicarboxylic acid chloride (e.g., adipoyl chloride, terephthaloyl chloride)

-

Anhydrous aprotic solvent (e.g., dichloromethane, chloroform, or toluene)

-

Acid scavenger (e.g., triethylamine, pyridine)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve this compound and the acid scavenger (in a 1:2.2 molar ratio to the diol) in the anhydrous solvent.

-

Monomer Addition: Cool the solution to 0°C in an ice bath. Slowly add an equimolar amount of the dicarboxylic acid chloride, dissolved in the same anhydrous solvent, from the dropping funnel over a period of 30-60 minutes with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated salt (e.g., triethylamine hydrochloride).

-

Wash the filtrate sequentially with dilute hydrochloric acid (to remove excess amine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

-

Polymer Precipitation: Concentrate the solution under reduced pressure and precipitate the polymer by pouring the concentrated solution into a large excess of a non-solvent (e.g., cold methanol or hexane).

-

Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Characterization of Polyesters

The synthesized polyesters should be characterized to determine their structure, molecular weight, and thermal properties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polyester, including the incorporation of both monomers and the formation of ester linkages.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl stretch (~1735 cm⁻¹) and the disappearance of the hydroxyl and carboxylic acid bands.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and the melting temperature (Tm) of the polymer.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polyester.

Visualizations

Caption: Workflow for the synthesis and characterization of polyesters.

Caption: General structure of the resulting polyester. (Note: A placeholder for an image of the dioxolane ring is used in the DOT script. In a rendered output, this would be replaced with the actual chemical structure).

Application Notes and Protocols for the Use of 1,3-Dioxolane-2,2-diethanol in Polyurethane Synthesis

For: Researchers, scientists, and drug development professionals

Disclaimer: The following application notes and protocols are based on established principles of polyurethane chemistry and data from analogous acetal-containing diols. As of the date of this document, there is no direct published literature on the use of 1,3-Dioxolane-2,2-diethanol in polyurethane synthesis. Therefore, the information presented should be considered a theoretical and practical guide for investigational purposes.

Introduction

Polyurethanes (PUs) are a highly versatile class of polymers, with applications ranging from flexible foams and elastomers to rigid plastics and coatings.[1] The properties of PUs can be precisely tailored by selecting different diol and diisocyanate monomers.[2] Recently, there has been a significant interest in developing sustainable and recyclable polyurethanes to address environmental concerns.[3] One promising approach is the incorporation of chemically cleavable linkages, such as acetals, into the polymer backbone.[4][5]